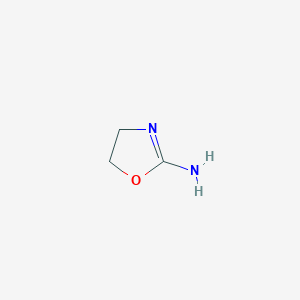

4,5-Dihydro-1,3-oxazol-2-amine

Descripción general

Descripción

Oxazolidin-(2Z)-ilidenamina es un compuesto heterocíclico que presenta un anillo de cinco miembros que contiene átomos de nitrógeno y oxígeno. Este compuesto pertenece a la familia de las oxazolidinonas, conocida por sus significativas actividades biológicas, particularmente en química medicinal.

Mecanismo De Acción

El mecanismo de acción de la oxazolidin-(2Z)-ilidenamina implica su interacción con dianas moleculares específicas. En el caso de su actividad antibacteriana, el compuesto inhibe la síntesis de proteínas bacterianas al unirse al ribosoma bacteriano . Esto evita la formación de proteínas funcionales, lo que finalmente conduce a la muerte de las células bacterianas.

Análisis Bioquímico

Biochemical Properties

4,5-Dihydro-1,3-oxazol-2-amine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with monoamine transporters, thereby affecting neurotransmitter levels in the brain . This interaction is similar to that observed with amphetamines and cocaine, indicating its potential impact on monoaminergic neurotransmission . Additionally, this compound can undergo protonation, acylation, or alkylation reactions due to the presence of a primary amine group .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the release of neurotransmitters, thereby affecting synaptic transmission and overall brain function . Furthermore, it has been reported to impact the activity of enzymes involved in cellular metabolism, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in biochemical pathways. For instance, it has been shown to interact with monoamine transporters, inhibiting their function and thereby increasing the levels of neurotransmitters such as dopamine and serotonin in the synaptic cleft . This mechanism is similar to that of other psychostimulants, highlighting its potential impact on the central nervous system.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function have shown variability depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and increase attention . At higher doses, it can lead to adverse effects such as neurotoxicity and behavioral changes . These threshold effects highlight the importance of dosage regulation in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I metabolic reactions, including hydrolysis, carboxylation, hydroxylation, and carbonylation . The principal isoenzyme involved in its metabolism is CYP2D6, which plays a significant role in its biotransformation . These metabolic processes can lead to the formation of several metabolites, each with distinct biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with monoamine transporters, facilitating its uptake into neuronal cells . Additionally, its distribution within the body is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize primarily in the cytoplasm and synaptic vesicles of neuronal cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments. The presence of this compound in these subcellular locations allows it to modulate neurotransmitter release and synaptic transmission effectively .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Oxazolidin-(2Z)-ilidenamina se puede sintetizar mediante varios métodos. Un enfoque común implica la ciclación intramolecular de N-alilcarbamatos utilizando compuestos de yodo hipervalente en un medio de hexafluoroisopropanol . Otro método incluye la reciclización de 3-(2-hidroxietil)-1-sulfoniluracilos por acción del hidruro de sodio a temperatura ambiente .

Métodos de producción industrial

La producción industrial de oxazolidin-(2Z)-ilidenamina generalmente implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Los métodos específicos pueden variar según la aplicación deseada y la disponibilidad de los materiales de partida.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxazolidin-(2Z)-ilidenamina se somete a diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción se puede facilitar mediante agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción a menudo involucran reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Se pueden producir reacciones de sustitución nucleofílica, donde los nucleófilos reemplazan un grupo saliente en el compuesto.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Hidruro de litio y aluminio, borohidruro de sodio.

Sustitución: Nucleófilos como haluros o aminas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de oxazolidinona, mientras que la reducción puede producir oxazolidinas sustituidas con aminas.

Aplicaciones Científicas De Investigación

Oxazolidin-(2Z)-ilidenamina tiene una amplia gama de aplicaciones en la investigación científica:

Industria: Se utiliza en la síntesis de productos farmacéuticos y otros compuestos biológicamente activos.

Comparación Con Compuestos Similares

Compuestos similares

Linezolid: Un antibiótico oxazolidinona bien conocido con un mecanismo de acción similar.

Tedizolid: Otro derivado de oxazolidinona con mayor potencia contra cepas bacterianas resistentes.

Contezolid: Una oxazolidinona más nueva con prometedoras propiedades antibacterianas.

Singularidad

Oxazolidin-(2Z)-ilidenamina es única debido a sus características estructurales específicas y su capacidad para servir como un intermedio versátil en la síntesis de varios compuestos biológicamente activos. Su mecanismo de acción distinto y su bajo potencial de resistencia lo convierten en un compuesto valioso en química medicinal.

Actividad Biológica

4,5-Dihydro-1,3-oxazol-2-amine is a heterocyclic organic compound with potential biological activity. Its structure allows it to interact with various biological targets, making it of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its oxazole ring structure. The compound can exist in various forms and is known for its reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with oxazole structures can modulate signaling pathways by binding to adenosine receptors and other molecular targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It has been shown to influence the activity of neurotransmitter receptors, which could affect central nervous system functions .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological properties. In vitro studies suggest that it may have effects similar to known stimulants by inducing the release of neurotransmitters such as dopamine (DA) and norepinephrine (NE), potentially impacting mood and cognition .

Case Studies

Several case studies have explored the effects of this compound:

- Study on Neurotransmitter Release :

- Antimicrobial Testing :

Research Findings

Propiedades

IUPAC Name |

4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O/c4-3-5-1-2-6-3/h1-2H2,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXGBZDYGZBRBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285885 | |

| Record name | amino oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24665-93-8 | |

| Record name | NSC43138 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | amino oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-2-oxazoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82WC5KQ7SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.